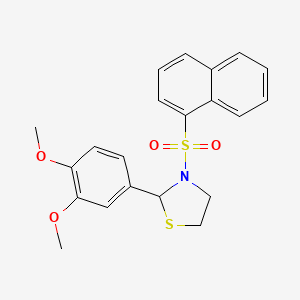
2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine, also known as DNTT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DNTT is a thiazolidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions are currently being studied.
Applications De Recherche Scientifique
Antidiabetic and Antioxidant Activity
Thiazolidine-2, 4-diones and their derivatives have shown promising antidiabetic and antioxidant activities. These compounds enhance glucose utilization in peripheral tissues, suggesting their potential as antihyperglycemic agents. Molecular docking studies have also supported their interaction with PPARγ receptors, indicating their significance in antidiabetic drug development (Shukla, Pandey, & Chawla, 2020).
Antihyperglycemic Activity
Novel 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones have been synthesized and evaluated for antihyperglycemic activity. These compounds showed optimum activity when attached to the 2-naphthalene position, demonstrating their effectiveness in non-insulin-dependent diabetes mellitus (NIDDM) models (Zask, Jirkovsky, Nowicki, & McCaleb, 1990).
Anti-Parkinson's Screening
A study on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives revealed significant anti-Parkinson's activity. These compounds exhibited potent free radical scavenging activity, with one derivative showing maximum anti-Parkinson's activity in an in vivo model (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Antimicrobial Activities
Several thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have focused on the preparation of compounds with potential antibacterial and antifungal activities, showcasing the versatility of thiazolidinone scaffolds in addressing various microbial infections (Neshan, Al-rawi, & Tomma, 2019).
Anticancer and Antitumor Efficacy
Research on diaryl pyrazoline thiazolidinediones has identified compounds with potent dual inhibitory activity against vascular endothelial growth factors receptor-2 (VEGFR-2) and histone deacetylase 4 (HDAC4). These compounds have demonstrated exceptional antitumor efficacy in in-vivo models, highlighting their potential as cancer therapeutics (Upadhyay, Tilekar, Safuan, Kumar, Schweipert, Meyer‐Almes, & Ramaa, 2021).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-naphthalen-1-ylsulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-25-18-11-10-16(14-19(18)26-2)21-22(12-13-27-21)28(23,24)20-9-5-7-15-6-3-4-8-17(15)20/h3-11,14,21H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMMFWIXKKIJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-(naphthalen-1-ylsulfonyl)thiazolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

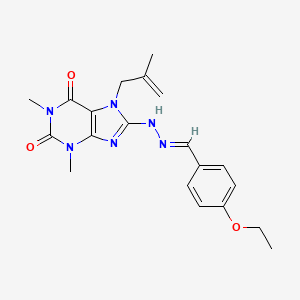
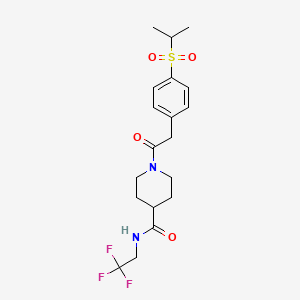
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2641277.png)

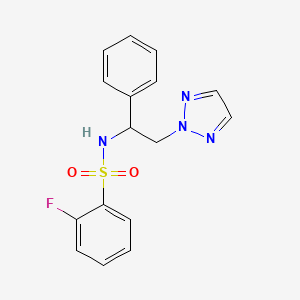
![[6-(4-Phenylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2641283.png)
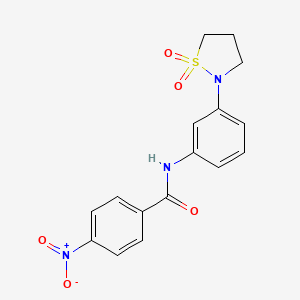
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2641286.png)
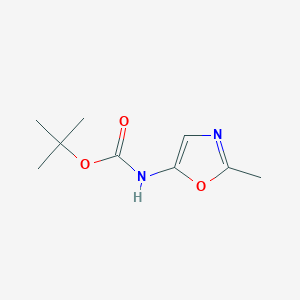
![5-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2641290.png)

![1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride](/img/structure/B2641292.png)
![3-Benzoyl-6-ethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2641293.png)
![methyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B2641294.png)